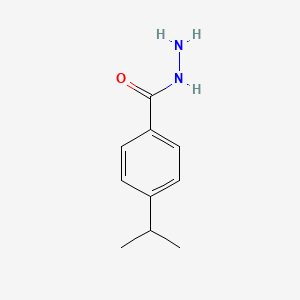

4-Isopropylbenzohydrazide

Vue d'ensemble

Description

4-Isopropylbenzohydrazide is an organic compound with the molecular formula C10H14N2O. It is a derivative of benzoic acid hydrazide, where the benzene ring is substituted with an isopropyl group at the para position. This compound is known for its utility in various chemical reactions and research applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Isopropylbenzohydrazide can be synthesized through the reaction of 4-isopropylbenzoyl chloride with hydrazine hydrate. The reaction is typically carried out in ethanol under reflux conditions for 24 hours. The resulting product is then purified by filtration and washing with water and cold ethanol .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale reactors to carry out the aforementioned synthesis under controlled conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Isopropylbenzohydrazide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: 4-Isopropylbenzoic acid.

Reduction: 4-Isopropylbenzylamine.

Substitution: Various substituted hydrazides depending on the nucleophile used.

Applications De Recherche Scientifique

Scientific Research Applications

- Synthesis of Biologically Active Compounds Hydrazides, including 4-Isopropylbenzohydrazide, are important in creating biologically active compounds in chemistry. Target compounds can be synthesized with good to excellent yields. Synthesized derivatives have demonstrated inhibitory activities.

- Synthesis of 2-Chloropyridine Derivative this compound is used in the synthesis of 2-Chloropyridine derivative, which shows activity against gastric cancer cell SGC-7901.

Biological Activities

This compound exhibits biological activities, especially in pharmacological contexts. Studies indicate that benzohydrazide derivatives possess these properties:

- Antimicrobial Properties Benzohydrazides, which share structural similarities with this compound, have general antimicrobial properties.

- Enzyme Inhibition 4-Methylbenzohydrazide, another compound with structural similarity, exhibits enzyme inhibition similar to the 4-isopropyl derivative.

- Gastric Cancer Cell Inhibition The 2-Chloropyridine derivative synthesized using this compound exhibits activity against gastric cancer cell SGC-7901.

Molecular Interaction Studies

Interaction studies of this compound often investigate its binding affinity with biological targets. Molecular docking studies help understand how this compound interacts with enzymes like urease, providing insights for optimizing the structure for enhanced activity.

Similar Compounds

Several compounds share structural similarities with this compound:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| Benzohydrazide | No alkyl substitution | General antimicrobial properties |

| 4-Methylbenzohydrazide | Methyl substitution at para position | Enzyme inhibition similar to 4-isopropyl derivative |

| 2-Hydroxy-N'-(4-fluorobenzoyl)benzohydrazide | Fluorinated benzoyl group | Enhanced biological activity |

Mécanisme D'action

The mechanism of action of 4-Isopropylbenzohydrazide involves its interaction with various molecular targets. It can act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking their activity. This interaction can modulate biochemical pathways and cellular processes, making it a valuable tool in biochemical research .

Comparaison Avec Des Composés Similaires

- 4-Isopropylbenzoic acid hydrazide

- 4-Isopropylbenzylamine

- 4-Isopropylbenzoyl chloride

Comparison: 4-Isopropylbenzohydrazide is unique due to its specific hydrazide functional group, which imparts distinct reactivity compared to its analogs. For instance, while 4-Isopropylbenzoic acid hydrazide is primarily used in the synthesis of heterocycles, this compound finds broader applications in enzyme inhibition studies and material science .

Activité Biologique

4-Isopropylbenzohydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities, particularly in anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, anticancer efficacy, molecular docking studies, and structure-activity relationships (SAR).

Synthesis and Derivatives

The synthesis of this compound is typically achieved through the reaction of 4-isopropylbenzoic acid with hydrazine hydrate. This process results in the formation of the hydrazide, which can then be further modified to produce various derivatives. These derivatives are often evaluated for their biological activities, particularly their potential as anticancer agents.

Anticancer Activity

Recent studies have demonstrated that this compound and its derivatives exhibit significant cytotoxic effects against various cancer cell lines. The evaluation of these compounds was conducted using the sulforhodamine B (SRB) assay on human breast cancer cell lines (MCF7). The results indicated that certain derivatives displayed superior activity compared to standard chemotherapeutic agents.

Table 1: Anticancer Activity of 4-Isopropylbenzoylhydrazone Derivatives

| Compound No. | Substituent | IC50 (mg/mL) |

|---|---|---|

| 1 | H | 16.0 |

| 2 | Cl | 3.3 |

| 3 | Cl | 1.1 |

| 4 | Cl | 11.0 |

| 5 | F | 39.0 |

| 6 | F | 3.7 |

| 7 | O | 17.0 |

| 8 | OH | 12.0 |

| 9 | OH HO | 0.72 |

| ... | ... | ... |

The most notable findings include compounds with IC50 values as low as , indicating potent anticancer activity compared to established drugs like Tetrandrine and 5-Fluorouracil (5FU) .

Molecular Docking Studies

To further elucidate the mechanism of action and binding affinities of these compounds, molecular docking studies were performed targeting the BRCA1 protein, which is implicated in breast cancer development. The docking simulations utilized the crystal structure of BRCA1 (PDB ID: 4Y2G) and revealed promising interactions between the synthesized compounds and the target protein.

Binding Affinity Analysis

The molecular docking results showed varying binding affinities among different derivatives, suggesting that structural modifications could enhance their interaction with BRCA1. This insight aids in rationalizing the design of more effective anticancer agents based on the core structure of this compound.

Structure-Activity Relationship (SAR)

Quantitative structure-activity relationship (QSAR) analysis was conducted to correlate chemical structure with biological activity. A modest correlation coefficient () was obtained, indicating that specific structural features significantly influence the cytotoxicity of these compounds.

Key Findings from QSAR Analysis

- Substituent Effects : The presence and position of electron-withdrawing groups (e.g., Cl, F) significantly affect potency.

- Hydrophobic Interactions : Increased hydrophobicity generally correlates with enhanced activity.

- Molecular Size : Larger substituents may reduce activity due to steric hindrance.

Propriétés

IUPAC Name |

4-propan-2-ylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-7(2)8-3-5-9(6-4-8)10(13)12-11/h3-7H,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRVXDEFJKAAGGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60277074 | |

| Record name | 4-isopropylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5351-24-6 | |

| Record name | 5351-24-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=648 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-isopropylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.